molecular formula C15H22N4 B2870150 4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine CAS No. 1223515-46-5

4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine

Cat. No.: B2870150
CAS No.: 1223515-46-5
M. Wt: 258.369
InChI Key: ULWTZUSRMGZDEX-UHFFFAOYSA-N
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Description

4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine is a synthetic compound of interest in medicinal chemistry and drug discovery, featuring a piperazine core linked to a substituted pyrimidine. The piperazine moiety is a privileged structure in pharmaceuticals, frequently employed to optimize the pharmacokinetic properties of a molecule and to serve as a scaffold for presenting pharmacophoric groups to biological targets . This specific compound is engineered with a prop-2-yn-1-yl (propargyl) group on the piperazine nitrogen, which can serve as a versatile chemical handle for further derivatization using click chemistry methodologies. The 2-isopropyl-4-methylpyrimidine component is a common heterocycle in the design of kinase inhibitors, where it often functions as a hinge-binding motif that interacts with ATP-binding sites . Compounds with similar structural frameworks, such as 2,4-pyrimidinediamines, have demonstrated significant activity as anti-proliferative agents in research settings, highlighting the therapeutic potential of this chemical class . As such, this chemical is a valuable building block for researchers developing novel small-molecule probes, particularly for investigating kinase signaling pathways and other biological processes modulated by nitrogen-containing heterocycles.

Properties

IUPAC Name

4-methyl-2-propan-2-yl-6-(4-prop-2-ynylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-5-6-18-7-9-19(10-8-18)14-11-13(4)16-15(17-14)12(2)3/h1,11-12H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWTZUSRMGZDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)N2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Chemical Formula: C15_{15}H22_{22}N4_{4}
  • Molecular Weight: 262.36 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research has indicated that pyrimidine derivatives, including the compound , exhibit a range of biological activities such as anti-inflammatory, neuroprotective, and antimicrobial effects. Below is a summary of the key findings regarding its biological activity.

Antimicrobial Activity

A study investigating various pyrimidine derivatives showed that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives were tested against Mycobacterium tuberculosis, with some showing IC90_{90} values as low as 3.73 μM, indicating potent activity against this pathogen .

Neuroprotective Effects

Pyrimidine derivatives have also been explored for their neuroprotective effects. A related study highlighted that certain pyrimidine-based compounds demonstrated significant neuroprotection by inhibiting apoptosis in neuronal cells, which is crucial for treating neurodegenerative diseases . The mechanisms involved include modulation of inflammatory pathways and reduction of oxidative stress markers.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammation and cell death.
  • Receptor Interaction: It is hypothesized that the compound interacts with various receptors in the central nervous system, leading to its neuroprotective effects.
  • Antimicrobial Action: The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions.

Case Studies

Several studies have focused on the biological activity of similar compounds:

Study 1: Antitubercular Activity

In a synthesis and evaluation study, various substituted pyrimidines were tested for their antitubercular activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50_{50} values ranging from 1.35 to 2.18 μM, demonstrating the potential for developing new antitubercular agents based on this scaffold .

Study 2: Neuroinflammation

A recent investigation into triazole-pyrimidine hybrids revealed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) production in LPS-stimulated human microglia cells. This suggests a promising avenue for further research into the neuroprotective capabilities of pyrimidine derivatives .

Data Summary Table

Biological ActivityFindingsReference
AntimicrobialIC90_{90} values as low as 3.73 μM
NeuroprotectiveInhibition of apoptosis in neuronal cells
Anti-neuroinflammatoryReduced NO and TNF-alpha production

Comparison with Similar Compounds

Key Structural Variations and Molecular Properties

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notes
Target Compound 4-Methyl, 2-isopropyl, 6-(propargyl-piperazinyl) C₁₄H₂₀N₅* 252.35* Propargyl group enables modular derivatization; potential for kinase or receptor targeting
Diazinon (O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate) 4-Methyl, 6-isopropyl, 2-phosphorothioate C₉H₂₁N₂O₃PS 304.32 Acetylcholinesterase inhibitor; widely used as an insecticide
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-Methyl, 6-piperidinyl, 2-amine C₁₀H₁₆N₄ 192.26 Studied for crystal structure; potential scaffold in drug design
4-Phenyl-6-(piperazin-1-yl)-2-isopropylpyrimidine 4-Phenyl, 6-piperazinyl, 2-isopropyl C₁₇H₂₂N₄ 282.39 Building block with phenyl substitution; highlights steric effects of aromatic groups
4-Methyl-6-phenylpyrimidin-2-amine 4-Methyl, 6-phenyl, 2-amine C₁₁H₁₂N₄ 200.24 Used in pesticides; demonstrates hydrogen-bonding capabilities

*Calculated based on structural formula.

Physicochemical and Predicted Properties

  • pKa and Solubility : Piperazine-containing compounds (e.g., target compound and ) typically exhibit basic pKa values (~8–10) due to the secondary amines, influencing ionization and solubility .
  • Thermal Stability : Piperazine derivatives generally show higher thermal stability compared to piperidine analogs, as seen in crystallographic studies .

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